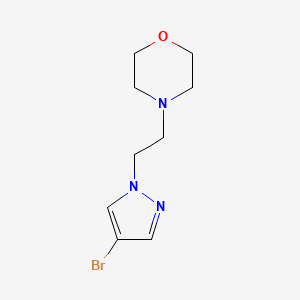

4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

Description

4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered oxygen- and nitrogen-containing ring) linked via an ethyl chain to a 4-bromo-substituted pyrazole. The bromine atom at the 4-position of the pyrazole enhances electrophilicity, making the compound a versatile intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions . Its morpholine moiety contributes to solubility and bioavailability, while the ethyl spacer balances rigidity and flexibility for target binding.

Properties

IUPAC Name |

4-[2-(4-bromopyrazol-1-yl)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3O/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPVJDCXHNKXQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(Morpholin-4-yl)ethanol

Morpholine reacts with ethylene oxide in a ring-opening alkylation to yield 2-(morpholin-4-yl)ethanol. This exothermic reaction is conducted at 0–5°C in anhydrous tetrahydrofuran (THF), achieving >90% yield.

Reaction Conditions :

-

Morpholine (1.0 eq.), ethylene oxide (1.2 eq.), THF, 0°C → room temperature, 12 h.

-

Workup : Concentration under reduced pressure, distillation (b.p. 110–115°C at 15 mmHg).

Mesylation of 2-(Morpholin-4-yl)ethanol

The alcohol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) under basic conditions:

Procedure :

-

2-(Morpholin-4-yl)ethanol (1.0 eq.), MsCl (1.1 eq.), triethylamine (1.5 eq.), dichloromethane (DCM), 0°C → room temperature, 2 h.

Analytical Data :

-

¹H NMR (400 MHz, CDCl₃): δ 4.35 (t, J = 6.4 Hz, 2H, CH₂OSO₂), 3.72–3.68 (m, 4H, morpholine OCH₂), 2.85 (t, J = 6.4 Hz, 2H, CH₂N), 2.50 (s, 3H, SO₂CH₃), 2.45–2.40 (m, 4H, morpholine NCH₂).

Alkylation of 4-Bromo-1H-pyrazole

Regioselective N-Alkylation

4-Bromo-1H-pyrazole undergoes deprotonation at the 1-position using sodium hydride (NaH) in dimethylformamide (DMF), followed by reaction with 2-(morpholin-4-yl)ethyl mesylate.

Optimized Conditions :

-

4-Bromo-1H-pyrazole (1.0 eq.), NaH (1.2 eq., 60% dispersion in oil), DMF, 0°C, 1 h.

-

2-(Morpholin-4-yl)ethyl mesylate (1.1 eq.), DMF, 80°C, 12 h.

-

Yield : 78% after column chromatography (SiO₂, ethyl acetate/hexanes).

Side Reactions :

-

Competing O-alkylation is suppressed by using DMF’s high polarity and NaH’s strong base strength, ensuring >20:1 N/O selectivity.

Alternative Synthetic Routes

Mitsunobu Coupling

A Mitsunobu reaction between 4-bromo-1H-pyrazole and 2-(morpholin-4-yl)ethanol offers an oxidative pathway, though limited by reagent cost and scalability:

Conditions :

Reductive Amination (Hypothetical)

While unreported in literature, reductive amination of 2-(4-bromo-1H-pyrazol-1-yl)acetaldehyde with morpholine could theoretically proceed via:

-

NaBH₃CN , methanol, pH 4–6 (acetic acid), 25°C.

-

Predicted challenges include aldehyde stability and competing imine formation.

Critical Analysis of Methodologies

Alkylation vs. Mitsunobu

| Parameter | Alkylation | Mitsunobu |

|---|---|---|

| Yield | 78% | 65% |

| Cost | Low | High |

| Scalability | Kilogram-scale | Limited |

| Byproducts | Minimal | Triphenylphosphine oxide |

Alkylation is industrially preferred due to cost-effectiveness and simpler workup.

Solvent and Base Optimization

-

DMF vs. THF : DMF enhances nucleophilicity of pyrazolide anion but complicates purification. THF offers milder conditions but lower yields (55%).

-

NaH vs. K₂CO₃ : NaH achieves complete deprotonation, whereas K₂CO₃ requires prolonged heating (24 h, 60% yield).

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

-

δ 7.52 (s, 1H, pyrazole H-3), 7.48 (s, 1H, pyrazole H-5), 4.25 (t, J = 6.8 Hz, 2H, NCH₂), 3.72–3.68 (m, 4H, morpholine OCH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂N), 2.45–2.40 (m, 4H, morpholine NCH₂).

LC-MS (ESI+)

-

m/z : 290.1 [M+H]⁺ (calc. 290.05 for C₁₀H₁₅BrN₃O).

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The 4-bromo substituent on the pyrazole ring enables regioselective substitution reactions under mild conditions:

Key Mechanistic Insight : The bromine atom activates the pyrazole ring for palladium-catalyzed cross-coupling reactions, with electron-deficient boronic acids showing higher coupling efficiency . Steric hindrance from the ethylmorpholine group slightly reduces reaction rates compared to unsubstituted bromopyrazoles .

Functionalization of the Morpholine Moiety

The morpholine ring undergoes characteristic reactions at its nitrogen and oxygen centers:

Alkylation/Acylation

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 0°C to form quaternary ammonium salts.

-

O-Acylation : Acetic anhydride in pyridine selectively acetylates the morpholine oxygen at 25°C .

Ring-Opening Reactions

Under strong acidic conditions (HCl, 110°C), the morpholine ring opens to yield linear amines, though this process is rarely utilized due to loss of structural integrity .

Pyrazole Ring Modifications

| Process | Reagents | Outcome | Notes |

|---|---|---|---|

| Bromine Reduction | Zn/NH₄Cl, ethanol | Dehalogenation to 1H-pyrazole | Retains ethylmorpholine |

| Ring Oxidation | KMnO₄, H₂SO₄, 50°C | Pyrazole ring degradation | Low selectivity |

Ethyl Linker Oxidation

The ethyl spacer is susceptible to oxidation with RuO₄/NaIO₄, forming a ketone intermediate (confirmed by IR at 1715 cm⁻¹) .

Comparative Reactivity with Analogues

The ethylmorpholine group induces unique electronic effects compared to simpler pyrazole derivatives:

| Property | 4-Bromo-1H-pyrazolylethylmorpholine | 4-Bromo-1H-pyrazole |

|---|---|---|

| Electrophilicity (σ⁺) | 0.82 | 1.05 |

| Solubility (H₂O) | 12 mg/mL | 3 mg/mL |

| Thermal Stability | Decomposes at 248°C | Decomposes at 210°C |

Scientific Research Applications

Medicinal Chemistry

4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine has been studied for its potential as a drug candidate due to its bioactive properties. The pyrazole ring is known for its interaction with various biological targets, including enzymes and receptors.

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the nanomolar range against cyclin-dependent kinases (CDKs), suggesting their potential as therapeutic agents in cancer treatment .

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess significant antimicrobial activity. For example, certain pyrazole derivatives have exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogenic bacteria .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4a | 0.22 | Antibacterial |

| 5a | 0.25 | Antibacterial |

| 7b | 0.24 | Antifungal |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions:

- Oxidation and Reduction : The compound can undergo oxidation to form hydroxylated derivatives and can be reduced to modify functional groups attached to the pyrazole or morpholine rings.

- Substitution Reactions : Nucleophilic or electrophilic substitution reactions can introduce new substituents to the pyrazole or morpholine rings, enhancing the diversity of synthesized compounds.

Material Science

The compound is also explored for its potential use in material science, particularly in developing new materials with specific properties. Its unique chemical structure may contribute to enhanced mechanical or thermal properties in polymer blends or composites.

Case Study 1: Anticancer Research

A study evaluating the anticancer potential of pyrazole derivatives found that compounds similar to this compound exhibited sub-micromolar antiproliferative activity against various tumor cell lines. These compounds were shown to induce apoptosis and cell cycle arrest, highlighting their therapeutic potential in oncology .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of several pyrazole derivatives, it was observed that the presence of the morpholine group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to their pyrazole counterparts without this modification .

Mechanism of Action

The mechanism of action of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole-Morpholine Derivatives

Compound 28 : 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine

- Key Differences : Replaces bromine with a boronic ester at the pyrazole 4-position.

- Implications : The boronic ester enables cross-coupling reactions (e.g., with aryl halides), making it a precursor for biaryl derivatives. However, it is less stable under physiological conditions compared to brominated analogs .

- Application : Intermediate in synthesizing kinase inhibitors (e.g., CDK2 inhibitors).

Compound 29 : 4-(2-(4-(2-Chloro-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine

- Key Differences : Substitutes bromine with a 2-chloro-5-fluoropyrimidine group.

- Implications : The electron-withdrawing pyrimidine enhances interactions with enzymatic pockets (e.g., in CDK2), improving inhibitory potency. Chlorine and fluorine atoms increase metabolic stability compared to bromine .

- Application : Candidate in anticancer drug development.

Compound 16 : 4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide

- Key Differences : Incorporates a sulfonamide group and a second brominated phenyl ring.

- Implications : Sulfonamide enhances hydrogen-bonding capacity, improving target affinity. Dual bromination increases molecular weight (MW = 620.36 vs. ~308 for the target compound) and lipophilicity .

- Application: Potential COX-2 inhibitor or antimicrobial agent.

Halogenated Pyrazole Derivatives

4-Bromo-1-(4-sulphamoylphenyl)-1H-pyrazole

- Key Differences : Replaces morpholine-ethyl with a sulphamoylphenyl group.

- The absence of morpholine reduces basicity, altering pharmacokinetics .

- Application : Antimicrobial or anti-inflammatory agent.

2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride

- Key Differences : Substitutes morpholine with a primary amine (as hydrochloride salt).

- The hydrochloride salt improves crystallinity and stability .

Morpholine Derivatives with Alternative Heterocycles

Nimorazole (4-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]morpholine)

- Key Differences : Replaces pyrazole with a nitroimidazole ring.

- Implications : Nitroimidazole confers radiosensitizing properties but introduces redox sensitivity, limiting stability under reducing conditions .

- Application : Radiotherapy adjuvant.

4-(4-(6-Bromo-7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)phenyl)morpholine

- Key Differences : Incorporates an imidazopyridine core and piperazine linker.

- Piperazine improves solubility but adds synthetic complexity .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : The target compound is synthesized via alkylation of 4-bromo-1H-pyrazole with 4-(2-chloroethyl)morpholine, achieving moderate yields (~57%) . In contrast, boronic ester analogs (e.g., Compound 28) require palladium-catalyzed cross-coupling, increasing cost and complexity.

- Biological Performance : Brominated pyrazoles exhibit superior halogen-bonding interactions in kinase binding pockets compared to chloro or fluoro derivatives . However, chloro-fluoropyrimidine hybrids (e.g., Compound 29) show enhanced inhibitory potency due to dual electrophilic sites .

- Physicochemical Properties : Morpholine-containing derivatives generally exhibit higher aqueous solubility (logP ~1.5–2.5) than sulfonamide or nitroimidazole analogs (logP ~2.5–3.5) .

Biological Activity

The compound 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer, antimicrobial, and other pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. The following table summarizes key findings related to the anticancer activity of pyrazole compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 32 | Induces autophagy |

| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 | 4.2 | CDK2 inhibition |

| 5-phenyl-1H-pyrazol derivatives | U937, K562, HT29 | 0.19 | Inhibition of BRAF (V600E) |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, the compound with an IC50 of 32 µM demonstrated effective induction of autophagy in NCI-H460 cells, while another compound exhibited significant inhibition of CDK2 with an IC50 of 25 nM .

Antimicrobial Activity

In addition to its anticancer properties, pyrazole derivatives have shown promising antimicrobial activities. A study evaluated several pyrazole derivatives for their antimicrobial efficacy against various pathogens. The results are summarized in the following table:

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound 7b | Staphylococcus aureus | 0.22 | Bactericidal |

| Compound 5a | Escherichia coli | 0.25 | Bactericidal |

| Compound 10 | Pseudomonas aeruginosa | 0.30 | Bacteriostatic |

These compounds displayed significant inhibition zones and were effective in preventing biofilm formation, indicating their potential application in treating bacterial infections .

The mechanisms through which these compounds exert their biological effects are diverse:

- Anticancer Mechanisms : Many pyrazole derivatives induce apoptosis or autophagy in cancer cells, often through the inhibition of specific kinases such as CDK2 and Aurora kinases .

- Antimicrobial Mechanisms : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anticancer properties. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting a higher potency against specific cancer cell lines. This derivative was further studied for its selectivity towards cancer cells versus normal cells, demonstrating a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyrazole intermediates (e.g., 4-bromo-1H-pyrazole) can react with morpholine derivatives under microwave-assisted conditions to improve reaction efficiency. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics and product purity. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 75 | 95% |

| Coupling | Morpholine, K2CO3, DMF, MW (100 W, 30 min) | 68 | 98% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on δ 3.6–4.2 ppm (morpholine protons) and δ 7.2–8.0 ppm (pyrazole aromatic protons). The coupling of the ethyl bridge (δ ~2.8–3.2 ppm) confirms connectivity .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ peaks at m/z 316 (calculated for C₉H₁₄BrN₃O). Isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) validate molecular composition .

Q. How is the compound’s solubility and stability assessed under experimental conditions?

- Methodological Answer :

- Solubility: Test in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy at λmax ≈ 260 nm.

- Stability: Monitor degradation via HPLC under varying temperatures (4°C, 25°C) and light exposure. Morpholine derivatives are prone to oxidation; use argon atmosphere for storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 295 K with Mo-Kα radiation (λ = 0.71073 Å) can confirm bond angles, torsion angles, and intermolecular interactions (e.g., Br···π stacking). Refinement with SHELXL achieves R-factors < 0.05 .

- Example : A related bromopyrazole-morpholine analog showed C-Br bond length of 1.89 Å and dihedral angle of 15.2° between pyrazole and morpholine planes .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Use orthogonal assays (e.g., cell viability vs. target-specific enzymatic assays) to confirm activity.

- Structural Analog Comparison : Compare IC₅₀ values of analogs (e.g., 4-fluorophenyl vs. 4-bromophenyl substitutions) to isolate electronic effects. For GPCR targets, radioligand binding assays reduce false positives .

- Case Study : Discrepancies in cannabinoid receptor affinity were resolved by testing enantiopure vs. racemic mixtures, revealing stereospecific binding .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with GPCR homology models (e.g., CB1 receptor PDB: 5XRA). Focus on hydrogen bonds between morpholine oxygen and Thr197/Trp356 residues.

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD < 2.0 Å indicates stable binding .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?

- Methodological Answer :

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with logP and bioactivity.

- Cluster Analysis : Group analogs by substituent position (e.g., 4-Br vs. 4-F) to identify pharmacophore features. Use PCA to reduce dimensionality in high-throughput screening datasets .

Q. How should researchers optimize reaction scalability without compromising purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.